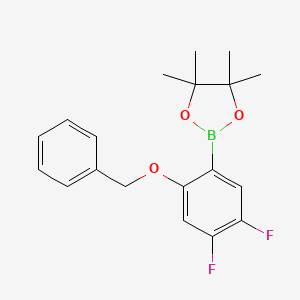

2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester

Description

2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The compound features a benzyloxy substituent at the 2-position and fluorine atoms at the 4- and 5-positions on the phenyl ring, which influence its electronic and steric properties. The pinacol ester group enhances stability and solubility in organic solvents, making it a practical reagent for transition metal-catalyzed reactions.

Properties

IUPAC Name |

2-(4,5-difluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)16(22)11-17(14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWNKLQFKHLOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-4,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) and solvents (e.g., water, methanol).

Major Products

Scientific Research Applications

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-benzyloxy-4,5-difluorophenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

- Case Study : In a study focused on synthesizing complex molecules, this boronic ester was used to couple with various aryl halides, yielding products with high efficiency and selectivity. For instance, the coupling of this compound with 3,4-dibenzyloxyphenylboronic acid pinacol ester resulted in a product with a yield of 61% when using a palladium catalyst under optimized conditions .

2.2. Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing bioactive molecules, particularly those targeting specific biological pathways.

- Example : Research has demonstrated that derivatives synthesized from this boronic ester exhibit significant inhibitory activity against DYRK1A, an enzyme implicated in Down syndrome and other cognitive disorders. The synthesized compounds showed IC50 values indicating potent inhibition, highlighting their potential as therapeutic agents .

3.1. Drug Development

The versatility of this compound extends to drug development processes where it serves as an intermediate.

- Table 1: Summary of Drug Candidates Derived from the Compound

| Compound Name | Targeted Disease | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Down Syndrome | 0.92 μM | |

| Compound B | Cancer | 5.26 μM | |

| Compound C | Inflammatory Disease | 6.09 μM |

4.1. Polymer Chemistry

In material science, this boronic ester is used to develop new materials through polymerization techniques.

- Application Example : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability, making it suitable for applications in electronics and packaging materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional properties of analogous compounds:

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The benzyloxy group in the target compound is electron-donating, which may slow oxidative hydrolysis compared to electron-withdrawing substituents (e.g., ethoxycarbonyl in or cyano in ). Fluorine atoms at 4- and 5-positions enhance electrophilicity, facilitating transmetalation in Suzuki reactions .

Hydrolytic Stability :

Key Research Findings

- Kinetic Studies : Boronic esters with formyl groups (e.g., 2-fluoro-5-formylphenylboronic acid pinacol ester) are valuable in tandem reactions, combining cross-coupling with subsequent aldehyde functionalization .

- Cost and Availability: Derivatives like 2-cyano-4-(trifluoromethyl)phenylboronic acid pinacol ester are priced at €263/250mg, reflecting their niche applications . In contrast, simpler fluorinated analogs (e.g., 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester) are more affordable at ¥12,000/1g .

Biological Activity

2-Benzyloxy-4,5-difluorophenylboronic acid pinacol ester is an organoboron compound that has garnered attention in synthetic organic chemistry due to its unique properties and applications. This article discusses its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅B F₂O₃

- Molecular Weight : 284.08 g/mol

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl groups in sugars and other biological molecules, facilitating the modulation of enzymatic activities and influencing cellular signaling pathways.

Biological Applications

- Cancer Research : Studies have indicated that boronic acids can inhibit certain cancer-related enzymes, making them potential candidates for anticancer therapies. For instance, compounds similar to this compound have been explored for their ability to inhibit proteasomes and other cancer-promoting pathways .

- Antiviral Activity : Boronic acids have shown promise in antiviral applications by disrupting viral replication processes. This compound's structural features may enhance its efficacy against specific viral targets .

- Drug Delivery Systems : The compound's ability to form stable complexes has led to its investigation in drug delivery systems where controlled release of therapeutic agents is crucial. Its stability under physiological conditions allows for sustained release profiles .

Case Study 1: Anticancer Activity

A study conducted on a series of boronic acid derivatives, including this compound, demonstrated significant inhibitory effects on cancer cell lines. The mechanism was linked to the compound's ability to interfere with the proteasome pathway, leading to apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Proteasome inhibition |

| Similar Boronic Compound | HeLa (cervical cancer) | 10 | Apoptosis induction |

Case Study 2: Antiviral Efficacy

Research highlighted the antiviral properties of boronic acids against HIV and Hepatitis C viruses. The study showed that derivatives of boronic acids could inhibit viral entry and replication by targeting viral proteases.

Research Findings

Recent studies have focused on enhancing the selectivity and potency of boronic acid derivatives through structural modifications. Modifications such as varying the substituents on the aromatic ring have been shown to influence biological activity significantly.

- Selectivity : Altering substituents can increase selectivity for specific targets within cancer or viral pathways.

- Potency : The introduction of electron-withdrawing groups has been correlated with increased potency against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.